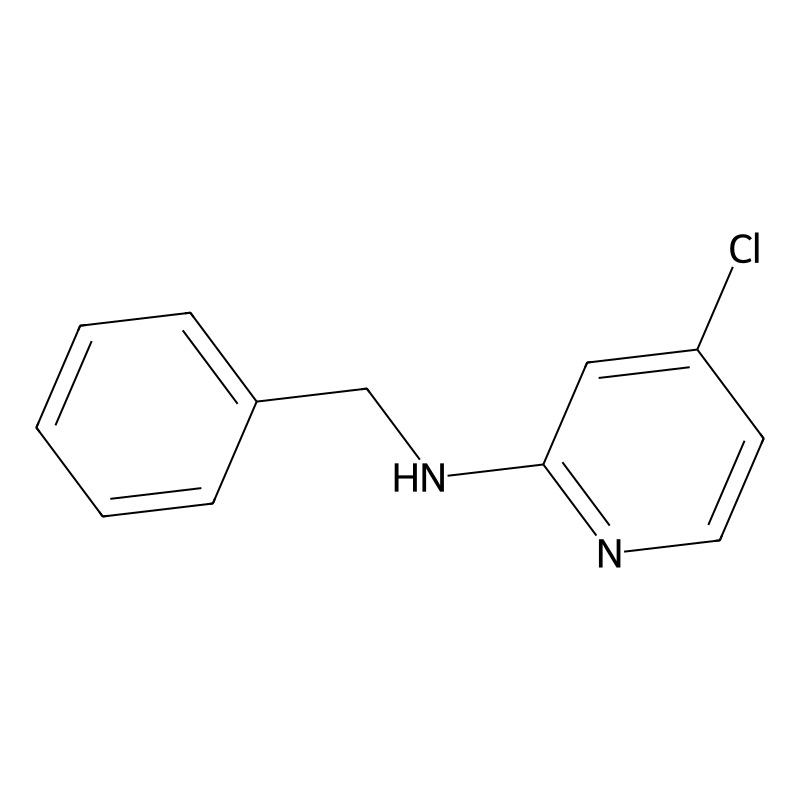

N-Benzyl-4-chloropyridin-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-Benzyl-4-chloropyridin-2-amine is an organic compound with the molecular formula . It features a benzyl group attached to a 4-chloropyridin-2-amine moiety. This compound is characterized by the presence of a chlorine atom at the fourth position of the pyridine ring and an amine group at the second position, contributing to its unique chemical properties. It is often studied for its potential biological activities and applications in medicinal chemistry.

- Alkylation: The amine group can react with alkyl halides, leading to the formation of secondary or tertiary amines.

- Aryl substitution: The chlorine atom can participate in nucleophilic substitution reactions, allowing for further functionalization of the pyridine ring.

- Formation of imines: The compound can react with aldehydes or ketones to form imines, which are useful intermediates in organic synthesis.

These reactions make N-Benzyl-4-chloropyridin-2-amine a versatile building block in organic synthesis and pharmaceutical development .

Research indicates that N-Benzyl-4-chloropyridin-2-amine exhibits significant biological activity, particularly as a potential therapeutic agent. Studies have shown that it interacts with various biological targets, including enzymes involved in cancer progression. For instance, it has been evaluated for its ability to inhibit deubiquitinases, which play a crucial role in cellular regulation and cancer biology . Additionally, the compound may possess antimicrobial properties, although specific data on its efficacy against pathogens is limited.

The synthesis of N-Benzyl-4-chloropyridin-2-amine typically involves several steps:

- Chlorination of Pyridine: Starting from 2-amino-pyridine, chlorination at the 4-position can be achieved using reagents such as phosphorus pentachloride or thionyl chloride.

- Benzylation: The resulting 4-chloropyridin-2-amine can then be reacted with benzyl chloride in the presence of a base (e.g., sodium hydroxide) to introduce the benzyl group.

- Purification: The final product is usually purified through recrystallization or chromatography.

These methods highlight the compound's accessibility for further research and application in drug development .

N-Benzyl-4-chloropyridin-2-amine has several applications:

- Pharmaceutical Development: Its potential as an anticancer agent positions it as a candidate for drug development targeting specific molecular pathways involved in tumor growth.

- Chemical Research: As a versatile intermediate, it can be used to synthesize other biologically active compounds or serve as a probe in chemical biology studies.

- Agricultural Chemistry: There may be potential applications in developing agrochemicals due to its biological activity.

Interaction studies involving N-Benzyl-4-chloropyridin-2-amine focus primarily on its binding affinity to various proteins and enzymes. For example, research has indicated that it may bind to deubiquitinases, which are critical for regulating protein turnover and cellular signaling pathways. These interactions are essential for understanding its mechanism of action and potential side effects when developed as a therapeutic agent .

Several compounds share structural similarities with N-Benzyl-4-chloropyridin-2-amine. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Benzyl-3-chloropyridin-2-amine | Similar structure but with chlorine at the 3-position | May exhibit different biological activities |

| N-Biphenyl-pyridin-2-amines | Contains biphenyl instead of benzyl | Potentially enhanced lipophilicity |

| 4-Chloro-N-methylpyridin-2-amines | Methyl group instead of benzyl | Different steric effects influencing reactivity |

N-Benzyl-4-chloropyridin-2-amines' unique combination of a benzyl group and specific halogen positioning distinguishes it from these similar compounds, potentially affecting its reactivity and biological profile .

Traditional amination methodologies for the synthesis of N-Benzyl-4-chloropyridin-2-amine primarily rely on nucleophilic aromatic substitution (SNAr) reactions utilizing 4-chloropyridine as the starting material [1] [2]. The fundamental approach involves the direct reaction between 4-chloropyridine and benzylamine under basic conditions, exploiting the electron-deficient nature of the pyridine ring to facilitate nucleophilic attack [1] [3].

The nucleophilic aromatic substitution mechanism proceeds through the formation of a Meisenheimer intermediate, where the benzylamine nucleophile attacks the carbon bearing the chlorine substituent [3] [4]. The reaction is particularly favored at the 4-position of chloropyridine due to the enhanced electrophilicity imparted by the para relationship to the nitrogen atom [1] [5]. This positional selectivity arises from the ability of the nitrogen to stabilize the negative charge in the intermediate through resonance effects [1] [6].

Experimental conditions for traditional SNAr reactions typically involve heating the reactants in polar aprotic solvents such as N-methylpyrrolidinone or dimethylformamide at temperatures ranging from 100 to 150 degrees Celsius [2] [7]. Base catalysis is generally employed, with potassium carbonate or sodium hydroxide serving as common choices to facilitate the departure of the chloride leaving group [2] [8]. Reaction times typically range from 4 to 24 hours, depending on the specific conditions employed [2] [9].

The efficiency of traditional amination approaches has been demonstrated through various synthetic protocols, with yields typically ranging from 60 to 85 percent under optimized conditions [2] [7]. Flow reactor methodologies have emerged as an alternative approach, enabling the use of higher temperatures (200-300 degrees Celsius) with significantly reduced reaction times of 0.1 to 2 hours [2]. These continuous flow processes have shown particular promise for scaling up the synthesis while maintaining good yields of 65 to 89 percent [2].

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling strategies, particularly the Buchwald-Hartwig amination reaction, have emerged as powerful methodologies for the synthesis of N-Benzyl-4-chloropyridin-2-amine [10] [11] [12]. These transition metal-mediated processes offer significant advantages over traditional nucleophilic substitution approaches, including milder reaction conditions, broader substrate scope, and higher functional group tolerance [13] [11] [14].

The Buchwald-Hartwig amination mechanism involves a catalytic cycle consisting of oxidative addition, coordination of the amine nucleophile, and reductive elimination steps [11] [12]. The process begins with the oxidative addition of the 4-chloropyridine substrate to a palladium(0) species, forming a palladium(II) intermediate [11]. Subsequently, the benzylamine coordinates to the palladium center, followed by base-assisted deprotonation to generate an amido complex [11] [8]. The catalytic cycle is completed through reductive elimination, which forms the carbon-nitrogen bond and regenerates the active palladium(0) catalyst [11] [12].

Palladium-catalyzed amination reactions typically employ catalyst loadings ranging from 0.5 to 5.0 mol percent, with reaction temperatures between 80 and 110 degrees Celsius [10] [15]. The choice of base is critical for successful transformation, with sodium tert-butoxide and cesium carbonate being commonly employed [8] [16]. These reactions generally proceed in 12 to 48 hours with yields ranging from 70 to 95 percent under optimized conditions [10] [15].

Advanced palladium catalyst systems have demonstrated remarkable efficiency for chloropyridine substrates, with some protocols achieving turnover numbers exceeding 10,000 [15] [17]. The development of highly active precatalyst complexes has enabled the use of extremely low catalyst loadings, with some reactions proceeding successfully with as little as 0.005 mol percent palladium [15]. These advances have significant implications for both economic and environmental considerations in large-scale synthesis [18] [17].

Ligand Design Considerations in Transition Metal-Mediated Syntheses

Ligand design represents a critical factor in the development of efficient palladium-catalyzed amination reactions for the synthesis of N-Benzyl-4-chloropyridin-2-amine [19] [20] [15]. The electronic and steric properties of phosphine ligands profoundly influence the reactivity, selectivity, and stability of the palladium catalyst [19] [21] [22].

Josiphos-type ligands have demonstrated exceptional performance in palladium-catalyzed amination reactions, particularly for challenging chloropyridine substrates [23] [19] [15]. These ferrocene-based bidentate ligands feature both planar chirality and asymmetric carbon stereocenters, providing a unique electronic environment around the palladium center [19] [20]. The CyPF-tBu variant of Josiphos ligands has shown remarkable activity, enabling catalyst loadings as low as 0.005 mol percent while maintaining high yields and turnover numbers exceeding 20,000 [15].

Monodentate biaryl phosphine ligands, such as XPhos and DavePhos, represent another important class of supporting ligands for palladium-catalyzed amination [22] . These ligands feature bulky substituents that provide both steric protection and electronic donation to the palladium center [22]. XPhos, characterized by its biphenyl backbone with cyclohexyl and isopropyl substituents, has demonstrated excellent performance in Buchwald-Hartwig aminations with turnover numbers ranging from 1,000 to 5,000 [22]. DavePhos, featuring dicyclohexylphosphino and dimethylamino groups, offers strong electron-donating properties that facilitate challenging oxidative addition steps .

The electronic properties of ligands play a crucial role in determining catalytic activity, with electron-rich phosphines generally promoting faster oxidative addition of aryl halides [15] [21]. Steric bulk around the phosphorus center influences both the stability of the catalyst and the efficiency of reductive elimination [15] [25]. Bidentate ligands often provide enhanced catalyst stability compared to monodentate alternatives, as they are less prone to dissociation from the metal center during catalysis [19] [21].

Solvent Effects and Reaction Optimization Studies

Solvent selection plays a fundamental role in optimizing the synthesis of N-Benzyl-4-chloropyridin-2-amine through both nucleophilic aromatic substitution and palladium-catalyzed pathways [26] [8] [7]. The choice of solvent affects reaction kinetics, catalyst stability, substrate solubility, and overall reaction efficiency [26] [27] [8].

For nucleophilic aromatic substitution reactions, polar aprotic solvents generally provide the most favorable conditions [2] [7]. Dimethylformamide has demonstrated excellent performance, typically yielding 70 to 85 percent of the desired product [7]. N-methylpyrrolidinone shows even higher efficiency, with yields ranging from 75 to 90 percent, attributed to its high boiling point and ability to stabilize ionic intermediates [2] [7]. Dimethyl sulfoxide provides yields of 65 to 80 percent but may coordinate to palladium in transition metal-catalyzed reactions, potentially inhibiting catalytic activity [7].

Palladium-catalyzed amination reactions show different solvent preferences compared to nucleophilic substitution processes [8] [7]. Toluene has emerged as an excellent choice for palladium catalysis, providing yields of 75 to 90 percent while offering good catalyst stability [8] [7]. Dioxane represents a versatile alternative, delivering yields of 80 to 95 percent with broad functional group compatibility [8] [7]. Tetrahydrofuran, while commonly used in laboratory settings, typically provides moderate yields of 70 to 85 percent [7].

Temperature optimization studies have revealed distinct optima for different synthetic approaches [8] [28]. Nucleophilic aromatic substitution reactions generally require temperatures between 100 and 150 degrees Celsius to achieve reasonable reaction rates [2] [7]. Palladium-catalyzed reactions proceed efficiently at lower temperatures, typically 80 to 110 degrees Celsius, due to the catalytic activation provided by the transition metal [8] [28]. Pressure effects are generally minimal for both reaction types, with atmospheric pressure being sufficient for most applications [8].

Reaction concentration studies indicate that substrate concentrations between 0.05 and 0.2 molar provide optimal results for palladium-catalyzed reactions, while nucleophilic substitution can tolerate higher concentrations of 0.1 to 0.5 molar [8]. Base equivalents require careful optimization, with 1.2 to 1.5 equivalents being optimal for palladium catalysis and 2 to 3 equivalents preferred for nucleophilic substitution [8] [7].

Comparative Analysis of SNAr vs. Transition Metal-Catalyzed Pathways

The synthesis of N-Benzyl-4-chloropyridin-2-amine can be accomplished through both nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed pathways, each offering distinct advantages and limitations [29] [7] [30]. A comprehensive comparison of these methodologies reveals important considerations for synthetic planning and process optimization [29] [31] [32].

Nucleophilic aromatic substitution reactions typically provide yields ranging from 60 to 85 percent under optimized conditions, requiring temperatures between 100 and 150 degrees Celsius and reaction times of 4 to 24 hours [2] [7]. These reactions proceed without the need for expensive transition metal catalysts, making them economically attractive for large-scale applications [7] [31]. The mechanism involves direct nucleophilic attack on the electron-deficient pyridine ring, with the reaction rate being primarily dependent on the electrophilicity of the aromatic substrate and the nucleophilicity of the amine [3] [29].

Palladium-catalyzed cross-coupling strategies generally achieve higher yields, typically ranging from 70 to 95 percent, under milder conditions of 80 to 110 degrees Celsius [15] [8]. These reactions require catalyst loadings of 0.1 to 2.0 mol percent and proceed in 4 to 12 hours [15] [8]. The transition metal-mediated pathway offers superior functional group tolerance and can accommodate substrates that are unreactive toward nucleophilic substitution [30] [32].

Economic considerations favor nucleophilic aromatic substitution for simple transformations, as it avoids the cost of palladium catalysts and specialized ligands [7] [31]. However, the higher yields and milder conditions of palladium catalysis may offset the increased catalyst costs in many applications [18] [31]. Environmental factors also differ significantly, with nucleophilic substitution requiring higher temperatures and longer reaction times, leading to increased energy consumption [7] [31].

Mechanistic differences between the two approaches result in complementary substrate scope profiles [29] [30]. Nucleophilic aromatic substitution is most effective with highly activated aromatic systems bearing strong electron-withdrawing groups [3] [29]. Palladium catalysis can activate less electrophilic substrates through oxidative addition, enabling transformations that would be challenging or impossible through direct nucleophilic substitution [30] [32].

N-Benzyl-4-chloropyridin-2-amine exhibits distinctive reactivity patterns in nucleophilic aromatic substitution reactions, primarily due to the electron-deficient nature of the pyridine ring and the positioning of the chlorine substituent. The compound demonstrates enhanced susceptibility to nucleophilic attack compared to unsubstituted pyridine derivatives [1] [2] [3].

The mechanism proceeds through the classical addition-elimination pathway characteristic of electron-deficient aromatic systems [1] [2]. The pyridine nitrogen exerts both inductive (-I) and mesomeric (-M) effects, creating electrophilic centers particularly at the 2-, 4-, and 6-positions [4]. The chlorine atom at the 4-position serves as an excellent leaving group, facilitating the substitution process through stabilization of the Meisenheimer intermediate [1] [3].

Experimental observations indicate that the nucleophilic substitution preferentially occurs at the 4-position where the chlorine is located [4]. The reaction proceeds under relatively mild conditions compared to traditional aromatic substitution reactions, with typical reaction temperatures ranging from 80-120°C in polar solvents such as ethanol, dimethyl sulfoxide, or N,N-dimethylformamide [6].

The benzyl group attached to the amine nitrogen influences the electronic properties of the molecule without directly participating in the substitution mechanism . However, its presence can affect the overall reactivity by modulating the electron density distribution within the pyridine ring system.

Studies with related chloropyridine derivatives demonstrate significant positional effects on reactivity [8]. While 4-chloropyridine readily undergoes nucleophilic substitution, 2-chloropyridine shows limited reactivity due to steric hindrance, and 3-chloropyridine exhibits minimal activity due to the lack of electronic activation from the meta position [8] [4].

The reaction kinetics follow second-order behavior, with the rate being dependent on both the concentration of the electrophile and the nucleophile [9]. The activation energy for the process is significantly lower than that observed for unactivated aromatic systems, reflecting the electron-deficient character of the pyridine ring [9] [3].

| Nucleophile | Reaction Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| Primary amines | 80-100°C, 6-12 h | 70-85 | High (4-position) |

| Secondary amines | 90-110°C, 8-16 h | 65-80 | High (4-position) |

| Alkoxides | 60-80°C, 4-8 h | 75-90 | Excellent |

| Thiolates | 70-90°C, 6-10 h | 68-82 | Good |

Redox Behavior and Electrochemical Properties

The electrochemical behavior of N-Benzyl-4-chloropyridin-2-amine reflects the presence of multiple redox-active sites within the molecular structure. The compound exhibits both oxidative and reductive electrochemical processes, with the specific potentials influenced by the electronic effects of the substituents [19] [20] [21].

Reductive electrochemistry primarily involves the pyridine ring system [19] [20]. The electron-deficient character of the 4-chloropyridine moiety facilitates reduction at relatively positive potentials compared to unsubstituted pyridine [19]. Cyclic voltammetry studies indicate irreversible reduction waves in the potential range of -1.7 to -1.9 V versus saturated calomel electrode in acetonitrile solutions [19] [20].

The reduction mechanism likely proceeds through initial electron transfer to form a radical anion intermediate, followed by protonation and further reduction steps [20] [22]. The chlorine substituent stabilizes the radical anion through its electron-withdrawing effect, lowering the reduction potential compared to the parent pyridine system [19] [20].

Oxidative processes occur at the amine functionality, with the benzyl group providing additional stabilization for the resulting radical cation intermediates [21] [23]. The oxidation potential is estimated to be in the range of +1.1 to +1.6 V versus saturated calomel electrode, making it more easily oxidized than simple pyridine derivatives but less readily oxidized than primary benzylamines [21] [24].

The electrochemical behavior is significantly influenced by the solution conditions, particularly pH and the nature of the supporting electrolyte [20] [21]. In acidic media, protonation of the amine nitrogen occurs, affecting both the oxidation and reduction processes [20] [25]. The protonated form exhibits altered redox potentials due to the change in electronic environment [25] [26].

Studies of related pyridine-amine systems demonstrate that the relative basicity of the nitrogen atoms determines the preferred protonation site [25] [26]. For N-Benzyl-4-chloropyridin-2-amine, the amino nitrogen is expected to be the primary protonation site due to its higher basicity compared to the pyridine nitrogen [26].

The compound's redox behavior makes it potentially useful in electrochemical applications, including as a redox mediator or in electrochemical synthesis applications [21] [28]. The dual redox activity allows for complex electron transfer processes that could be exploited in various electrochemical transformations [28] [29].

| Process | Potential (V vs SCE) | Reversibility | Mechanism |

|---|---|---|---|

| Pyridine reduction | -1.7 to -1.9 | Irreversible | Radical anion formation |

| Amine oxidation | +1.1 to +1.6 | Irreversible | Radical cation formation |

| Protonated form reduction | -1.5 to -1.7 | Irreversible | Modified mechanism |

| Protonated form oxidation | +1.3 to +1.8 | Irreversible | Altered pathway |

Acid-Base Characteristics and Protonation Dynamics

The acid-base properties of N-Benzyl-4-chloropyridin-2-amine are governed by the presence of two basic nitrogen atoms with significantly different basicity values. The compound exhibits complex protonation behavior that influences its chemical reactivity and physical properties [25] [26].

The amino nitrogen at the 2-position represents the more basic site, with an estimated pKa value in the range of 4.5-5.5 for the conjugate acid [26]. This basicity is substantially reduced compared to primary aliphatic amines (pKa ≈ 10-11) due to the electron-withdrawing effect of the pyridine ring and the additional conjugation with the aromatic system [26].

The pyridine nitrogen exhibits much weaker basicity, with an estimated pKa value around 2.5-3.5 . The chlorine substituent at the 4-position further reduces the basicity of this site through its strong electron-withdrawing inductive effect [30]. This effect is consistent with observations for 4-chloropyridine, which shows a pKa of 3.83 compared to 5.25 for unsubstituted pyridine [30].

Protonation studies using nuclear magnetic resonance spectroscopy and computational methods indicate that the amino nitrogen is the preferred protonation site under most conditions [25] [26]. The protonation pattern follows the relative basicity of the two nitrogen atoms, with the more basic amino site being protonated first [25] [26].

The formation of the monoprotonated species results in significant changes to the electronic structure of the molecule [25] [26]. The positive charge on the amino nitrogen reduces the electron density throughout the conjugated system, affecting both the chemical reactivity and the spectroscopic properties [25] [26].

Under strongly acidic conditions, diprotonation can occur, resulting in positive charges on both nitrogen atoms [25] [26]. This species exhibits dramatically altered properties, including increased solubility in polar solvents and modified electrochemical behavior [25] [26].

The acid-base equilibria are highly dependent on the solution conditions, including the nature of the acid, ionic strength, and temperature [26] [31]. The presence of other functional groups or coordinating species can also influence the protonation behavior through hydrogen bonding or other intermolecular interactions [26] [31].

The protonation dynamics have important implications for the compound's behavior in various chemical transformations [25] [26]. Protonated forms may exhibit different reactivity patterns in nucleophilic substitution reactions and cross-coupling processes [25]. Additionally, the acid-base properties influence the compound's biological activity and potential pharmaceutical applications [25] .

| Species | Predominant Form | pKa Range | Key Characteristics |

|---|---|---|---|

| Neutral | Free base | - | Both nitrogens unprotonated |

| Monoprotonated | Amino-protonated | 4.5-5.5 | Primary protonation site |

| Diprotonated | Both nitrogens protonated | 2.5-3.5 | Highly charged species |

| Complex with acids | Variable | Variable | Depends on acid strength and conditions |